molecular formula C17H15N3O3S3 B4874487 2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole CAS No. 618432-18-1

2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B4874487
CAS No.: 618432-18-1
M. Wt: 405.5 g/mol
InChI Key: WSKUVLYUPKDKRJ-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole: Lacks the nitrobenzyl group.

    5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazole: Lacks the methoxybenzyl group.

    2,5-Bis(benzylthio)-1,3,4-thiadiazole: Contains benzyl groups without the methoxy or nitro substituents.

Uniqueness

2-((4-Methoxybenzyl)thio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both methoxy and nitro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S3/c1-23-15-8-4-13(5-9-15)11-25-17-19-18-16(26-17)24-10-12-2-6-14(7-3-12)20(21)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUVLYUPKDKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618432-18-1
Record name ME 4-(((5-((4-NITROBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)METHYL)PHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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